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molecular formula C7H9BrN2O B570207 2-(5-Bromopyrimidin-2-yl)propan-2-ol CAS No. 1193244-89-1

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Cat. No. B570207
M. Wt: 217.066
InChI Key: MLMQILHYEBYWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906902B2

Procedure details

To an ice-cold solution of methyl 5-bromopyrimidine-2-carboxylate (10 g, 46.1 mmol) in Et2O (200 mL) was added drop wise methyl magnesium bromide (3.0 M in Et2O, 61.4 mL, 184 mmol) over 30 min. The reaction mixture was slowly warmed up to RT and continued to stir for 2 h. The mixture was quenched with saturated NH4Cl solution at 0° C. and the organic layer separated from the biphasic solution. The aqueous layer was re-extracted with EtOAc (2×250 mL). The combined organic layers were washed with brine solution, dried over Na2SO4, filtered and evaporated in vacuo. The crude residue was purified over silica eluting with 20% EtOAc:hexane to obtain i (6.0 g, 62%). 1HNMR (DMSO-d6, 400 MHz): δ 8.97 (s, 2H), 5.15 (s, 1H) and 1.47 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
61.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](C(OC)=O)=[N:6][CH:7]=1.[CH3:12][Mg]Br.CC[O:17][CH2:18][CH3:19]>>[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:12])=[N:6][CH:7]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)OC
Name
Quantity
61.4 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl solution at 0° C.
CUSTOM
Type
CUSTOM
Details
the organic layer separated from the biphasic solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with EtOAc (2×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica eluting with 20% EtOAc
CUSTOM
Type
CUSTOM
Details
hexane to obtain i (6.0 g, 62%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=NC(=NC1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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